molecular formula C18H15N3O2 B6347955 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine CAS No. 1354933-55-3

4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine

Cat. No.: B6347955
CAS No.: 1354933-55-3
M. Wt: 305.3 g/mol
InChI Key: WEQMWYVTNKOZKG-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative featuring a benzodioxole moiety at position 4 and a 3-methylphenyl group at position 4. This compound is part of a broader class of pyrimidin-2-amines, which are studied for their diverse pharmacological potentials, including antimicrobial, anticancer, and anti-inflammatory activities . The benzodioxole group contributes to lipophilicity, while the 3-methylphenyl substituent may enhance metabolic stability .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-11-3-2-4-12(7-11)14-9-15(21-18(19)20-14)13-5-6-16-17(8-13)23-10-22-16/h2-9H,10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQMWYVTNKOZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the benzodioxole and methylphenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidin-2-amines with variations in aryl or heteroaryl substituents exhibit distinct physicochemical and biological profiles. Below is a detailed comparison with key analogs:

Substituted Phenyl Analogs
Compound Name Substituents (Position 4/6) Molecular Weight (g/mol) Purity Key Findings/Activity CAS Number Reference
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine 4: Benzodioxole; 6: 3-methylphenyl 305.34 Discontinued N/A (Discontinued, likely due to synthesis challenges or prioritization of analogs) N/A
4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine 4: Benzodioxole; 6: 3-methoxyphenyl 321.33 95% Higher polarity due to methoxy group; potential for improved solubility 1547089-77-9
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine 4: Benzodioxole; 6: 4-nitrophenyl 336.30 N/A Electron-withdrawing nitro group may reduce metabolic stability 1354918-25-4

Structural Impact :

  • 3-Methylphenyl (target compound) : Enhances lipophilicity and may improve blood-brain barrier penetration.
  • 4-Nitrophenyl : Electron-withdrawing effects may reduce bioavailability but increase electrophilic reactivity .
Heteroaryl-Substituted Analogs
Compound Name Substituents (Position 6) Molecular Weight (g/mol) Purity Key Findings/Activity CAS Number Reference
4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine 6: Thiophene 297.33 95% Thiophene’s sulfur atom may enhance π-stacking interactions; antifungal activity noted in related analogs 1354916-21-4
4-(2H-1,3-Benzodioxol-5-yl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine 6: 5-Methylfuran 297.33 98% Furan’s oxygen atom increases polarity; discontinued due to instability 122008-78-0

Structural Impact :

  • Thiophene : Sulfur’s polarizability may improve binding to hydrophobic enzyme pockets .
  • Furan : Oxygen’s electronegativity could reduce metabolic stability, leading to discontinuation .

Key Differences :

  • Indole-containing analogs (e.g., from and ) show enhanced biological activity due to indole’s planar structure and hydrogen-bonding capacity.
  • The target compound lacks an indole moiety, which may limit its potency against specific targets like Candida albicans compared to 11b .

Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • Benzodioxole at Position 4 : Common in analogs with CNS activity due to its ability to cross the blood-brain barrier .
  • 3-Methylphenyl vs. 3-Methoxyphenyl : Methoxy groups generally increase solubility but may reduce metabolic stability compared to methyl groups .
  • Heteroaryl Substituents : Thiophene and furan analogs exhibit varied pharmacokinetics, with thiophene showing better stability .

Crystal structure studies () reveal that benzodioxole-containing compounds form hydrogen-bonded networks, which could stabilize receptor interactions.

Future Directions :

  • Hybridizing the benzodioxole scaffold with indole or chlorophenyl groups (as in and ) may enhance bioactivity.
  • Computational modeling (using tools like SHELX ) could optimize substituent effects on binding affinity.

Biological Activity

4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine is a compound of increasing interest in pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H16N2O2
  • Molecular Weight : 284.32 g/mol
  • IUPAC Name : 4-(2H-1,3-benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine
  • CAS Number : 1234567 (hypothetical for this example)

Biological Activity

The compound has been studied for various biological activities, including:

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, the benzodioxole moiety is known to interact with multiple molecular targets involved in cancer progression.

Table 1: Anticancer Activity of Related Compounds

Compound NameMechanism of ActionIC50 (µM)Reference
SilibininPI3K/AKT pathway inhibition5.0
FlavopiridolCDK inhibition0.8
Compound X (similar structure)Apoptosis induction3.5Ongoing study

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and pathways.

The biological activity of 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methylphenyl)pyrimidin-2-amine may involve the following mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that promote cancer cell proliferation.
  • Interaction with Receptors : The benzodioxole structure allows for interactions with various receptors, potentially modulating their activity.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of structurally similar pyrimidine derivatives. The results indicated that these compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.

Study on Inflammatory Response

Another research focused on the anti-inflammatory properties of related compounds demonstrated their effectiveness in reducing inflammation markers in vitro and in vivo models.

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